3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-5,9,14H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBNLZAOTUQAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92315-63-4 | |
| Record name | 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature, Stereochemistry, and Advanced Structural Considerations of 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid
Systematic IUPAC Nomenclature and Isomeric Forms
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid . uni.lu This name is derived by identifying the principal functional group, which is the carboxylic acid, and the parent alkane chain, which is propanoic acid. The substituents on this chain are a 4-methoxyphenyl (B3050149) group at the third carbon (C3) and a sulfanyl (B85325) (or thiol) group at the second carbon (C2).
The molecular formula of the compound is C10H12O3S. uni.lu Structural isomers are possible, involving different arrangements of the substituents on the aromatic ring or the aliphatic chain. For instance, the methoxy (B1213986) group could be at the ortho (2-) or meta (3-) position of the phenyl ring, leading to 3-(2-methoxyphenyl)-2-sulfanylpropanoic acid and 3-(3-methoxyphenyl)-2-sulfanylpropanoic acid, respectively. Positional isomers of the sulfanyl group are also conceivable, though less common in targeted synthesis.
| Compound Name | Synonym | Molecular Formula |
| This compound | 2-Mercapto-3-(4-methoxyphenyl)propionic acid | C10H12O3S |
Stereochemical Aspects: Enantiomeric and Diastereomeric Considerations
The stereochemistry of this compound is a critical aspect of its molecular identity, arising from the presence of a chiral center.
The carbon atom at the second position (C2) of the propanoic acid chain is bonded to four different substituents: a hydrogen atom, a carboxylic acid group (-COOH), a sulfanyl group (-SH), and a 3-(4-methoxyphenyl)methyl group (-CH2-C6H4-OCH3). This makes the C2 carbon a stereocenter, rendering the molecule chiral. Consequently, the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-3-(4-methoxyphenyl)-2-sulfanylpropanoic acid and (S)-3-(4-methoxyphenyl)-2-sulfanylpropanoic acid.
The presence of a single chiral center means that diastereomers are not possible for this specific compound. However, if additional stereocenters were introduced into the molecule, for example through substitution on the aliphatic chain or the aromatic ring, diastereomeric forms would arise.
The synthesis of enantiomerically pure forms of chiral molecules like this compound is a significant challenge in organic chemistry. General strategies for obtaining enantiopure α-thiocarboxylic acids often involve chiral pool synthesis, utilizing naturally occurring chiral precursors, or asymmetric catalysis. researchgate.net Biocatalytic methods, such as the use of nitrilase enzymes in the dynamic kinetic resolution of α-thionitriles, have also emerged as powerful tools for the enantioselective synthesis of α-thiocarboxylic acids. researchgate.net
Determining the enantiomeric excess (ee) of a chiral mixture is crucial for evaluating the success of an enantioselective synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used technique for separating and quantifying enantiomers. nih.gov Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified using standard chromatographic or spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy. nih.gov
| Method | Principle |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. |
| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct physical properties. |
| Biocatalysis | Enantioselective enzymatic reactions to resolve a racemic mixture. |
Conformational Analysis and Molecular Geometry
Rotation around the C2-C3 bond will lead to different staggered and eclipsed conformations. The most stable conformation will likely be an anti-periplanar arrangement where the bulky 4-methoxyphenyl group and the carboxylic acid group are positioned as far apart as possible to minimize steric strain. libretexts.org Gauche interactions between the sulfanyl group and the other substituents will also influence the conformational preference.
The carboxylic acid group itself has a planar structure due to the sp2 hybridization of the carbonyl carbon and oxygen, and the hydroxyl oxygen. libretexts.org It can exist in syn and anti conformations, with the syn conformer generally being more stable. nih.gov The orientation of the 4-methoxyphenyl ring relative to the propanoic acid chain is also a key conformational parameter. The molecule is likely to adopt a conformation that minimizes steric clashes between the aromatic ring and the substituents at the C2 position.
Electronic Structure and Functional Group Interplay
The electronic properties of this compound are governed by the combined effects of its constituent functional groups: the 4-methoxyphenyl group, the sulfanyl group, and the carboxylic acid group.
The methoxy group (-OCH3) at the para position of the benzene (B151609) ring is an electron-donating group through resonance, which increases the electron density of the aromatic ring. wikipedia.org The carboxylic acid group is an electron-withdrawing group, both inductively and through resonance. The sulfanyl group (-SH) can act as a weak electron-donating group through resonance but also has an inductive electron-withdrawing effect.
The sulfanyl group plays a pivotal role in the chemical reactivity and intermolecular interactions of the molecule. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can participate in various chemical reactions. creative-proteomics.com The S-H bond is also relatively weak, making the thiol group a potential hydrogen donor in hydrogen bonding interactions and a source of thiyl radicals. wikipedia.org
The acidity of the carboxylic acid is influenced by the electronic effect of the adjacent sulfanyl group. Thiocarboxylic acids are generally more acidic than their carboxylic acid analogs. wikipedia.org While this compound is not a thiocarboxylic acid in the formal sense (the sulfur is not replacing a carbonyl oxygen), the electronegativity and polarizability of the sulfur atom at the α-position can influence the acidity of the carboxyl group. Electron-withdrawing groups generally increase the acidity of carboxylic acids by stabilizing the conjugate base. byjus.com
| Functional Group | Electronic Effect on Benzene Ring | Influence on Acidity |
| 4-Methoxy | Electron-donating (resonance) | Decreases acidity |
| Carboxylic Acid | Electron-withdrawing | Is the acidic center |
| 2-Sulfanyl | Weakly electron-donating (resonance), weakly electron-withdrawing (inductive) | Can influence acidity |
Influence of the Carboxylic Acid Moiety on Protonation States and Derivatization
The carboxylic acid group is a cornerstone of the molecule's chemical identity, profoundly influencing its acidity, charge state, and reactivity towards derivatization.
Protonation States and Acidity:
The protonation state of the thiol group (-SH), with a pKa typically in the range of 9-11, is also pH-dependent. At physiological pH (~7.4), the carboxylic acid is predominantly in its deprotonated carboxylate form, while the thiol group remains protonated.
Interactive Data Table: Predicted Protonation States at Different pH Values
| pH | Predominant form of Carboxylic Acid | Predominant form of Thiol Group | Overall Charge |
| 2 | -COOH | -SH | Neutral |
| 7.4 | -COO⁻ | -SH | -1 |
| 12 | -COO⁻ | -S⁻ | -2 |
Derivatization Reactions:
The carboxylic acid functionality serves as a versatile handle for chemical modification, allowing for the synthesis of a variety of derivatives. Common derivatization reactions include esterification and amide formation.
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. This reaction is often used to enhance the lipophilicity of a molecule or to protect the carboxylic acid group during other chemical transformations. A general scheme for esterification is the Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.govnih.gov More modern methods might employ coupling agents to facilitate the reaction under milder conditions. atamankimya.comnih.gov
Amide Formation: The carboxylic acid can react with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). researchgate.netuni.luresearchgate.netchemicalbook.com Amide formation is a fundamental reaction in peptide synthesis and is widely used in medicinal chemistry to create compounds with diverse biological activities. The synthesis of various propionamides has been reported, highlighting the utility of this reaction. researchgate.net
Impact of the 4-Methoxyphenyl Group on Electronic Properties and Aromatic Interactions
The 4-methoxyphenyl group, also known as an anisyl group, significantly influences the electronic landscape of the molecule and its potential for non-covalent interactions.
Electronic Properties:
The methoxy group (-OCH₃) at the para position of the phenyl ring exerts a dual electronic effect:
Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density at the ortho and para positions of the ring, making the ring more nucleophilic.
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework.
Aromatic Interactions:
The electron-rich π-system of the 4-methoxyphenyl group enables it to participate in various non-covalent aromatic interactions, which are crucial for molecular recognition and self-assembly processes.
π-π Stacking Interactions: The planar aromatic ring can stack with other aromatic systems, including other 4-methoxyphenyl groups or different aromatic moieties. These interactions are driven by a combination of electrostatic and dispersion forces. researchgate.net The stacking can occur in a face-to-face or an offset (displaced) arrangement. researchgate.netsigmaaldrich.comhmdb.ca Studies on anisole (B1667542) dimers have provided insights into the binding energies of such π-stacked configurations. researchgate.net
Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with cations. This interaction is primarily electrostatic in nature and plays a significant role in the binding of cationic species to aromatic surfaces in biological and synthetic systems.
Interactive Data Table: Summary of Aromatic Interactions
| Interaction Type | Description | Interacting Partner |
| π-π Stacking | Attraction between two aromatic rings. | Another aromatic ring |
| Cation-π | Electrostatic attraction between a cation and the electron-rich face of the aromatic ring. | Cation (e.g., metal ion, ammonium (B1175870) group) |
| C-H···π | Weak hydrogen bond-like interaction between a C-H bond and the aromatic π-system. | C-H bond |
Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. For 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid, the molecular structure features a carboxylic acid, a thioether (sulfide) linkage, and a chiral center at the C2 position.
The most logical and strategic disconnection is the carbon-sulfur (C-S) bond at the α-position to the carboxyl group. This disconnection is based on one of the most reliable C-S bond-forming reactions: the conjugate addition (or Michael addition) of a sulfur nucleophile to an α,β-unsaturated carbonyl system.
This retrosynthetic step simplifies the target molecule into two key synthons:
A C3 electrophilic synthon derived from 3-(4-methoxyphenyl)propenoic acid , more commonly known as p-methoxycinnamic acid.
A sulfur nucleophile synthon, represented as "HS⁻".
The corresponding synthetic equivalents (reagents) for these synthons would be p-methoxycinnamic acid (or its ester derivative) and a suitable sulfur source like hydrogen sulfide (B99878) (H₂S) or a protected thiol such as thioacetic acid. This approach is highly convergent and begins from a readily available starting material. The forward synthesis would thus involve a base-catalyzed Michael addition of the sulfur nucleophile across the activated double bond of the cinnamic acid derivative.
Enantioselective Synthesis Approaches
Achieving control over the stereocenter at C2 is paramount for producing enantiomerically pure this compound. Several strategies can be envisioned to achieve this, falling into the main categories of asymmetric catalysis, chiral auxiliary-based methods, and biocatalysis.
Asymmetric catalysis offers an elegant and atom-economical method for establishing the chiral center. This approach would involve the conjugate addition of a sulfur nucleophile to a p-methoxycinnamic acid derivative in the presence of a substoichiometric amount of a chiral catalyst. Organocatalysis is particularly well-suited for this type of transformation.
A plausible strategy involves the use of bifunctional chiral organocatalysts, such as those derived from cinchona alkaloids (e.g., thiourea (B124793) or squaramide-based catalysts). These catalysts can simultaneously activate the electrophile (the cinnamate (B1238496) ester) through hydrogen bonding and deprotonate the thiol nucleophile, orienting them within a chiral environment to facilitate a stereoselective addition. For instance, the reaction of ethyl p-methoxycinnamate with a thiol like benzyl (B1604629) mercaptan (which can be deprotected later) could be catalyzed by such a system.
Below is a hypothetical table illustrating the potential outcomes of a catalyst screen for this asymmetric reaction.
| Entry | Catalyst Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Cinchona-Thiourea | Toluene (B28343) | -20 | 85 | 92 (R) |
| 2 | Cinchona-Squaramide | Toluene | -20 | 91 | 95 (R) |
| 3 | Cinchona-Squaramide | CH2Cl2 | -20 | 88 | 90 (R) |
| 4 | Proline-derived | DMSO | 0 | 75 | 65 (S) |
A classic and robust method for controlling stereochemistry involves the use of a chiral auxiliary. In this approach, the achiral starting material, p-methoxycinnamic acid, is covalently bonded to an enantiopure chiral molecule (the auxiliary). The steric bulk of the auxiliary then directs the incoming nucleophile to attack one face of the double bond preferentially, inducing diastereoselectivity.
A common choice for this role is an Evans oxazolidinone auxiliary. The synthesis would proceed via the following steps:
Acylation: p-Methoxycinnamic acid is converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone.
Diastereoselective Conjugate Addition: The resulting chiral enoate is subjected to the addition of a sulfur nucleophile. The auxiliary shields one face of the molecule, forcing the nucleophile to add from the opposite side with high diastereoselectivity.
Cleavage: The auxiliary is hydrolytically cleaved (e.g., with lithium hydroperoxide) to release the desired enantiomerically enriched this compound and recover the auxiliary for reuse.
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. nih.govnih.gov For the synthesis of chiral this compound, two primary biocatalytic strategies could be employed.
Kinetic Resolution: A racemic mixture of the target compound (or its ester) is subjected to an enzymatic reaction that selectively transforms one enantiomer, leaving the other untouched. For example, a lipase (B570770) enzyme could be used in an organic solvent to selectively acylate the hydroxyl group of one enantiomer of a related precursor or, more commonly, to hydrolyze one enantiomer of a racemic ester of the final product. The unreacted enantiomer can then be isolated in high enantiomeric purity.
Asymmetric Synthesis: An enzyme could be used to directly catalyze the enantioselective addition of a sulfur donor across the double bond of p-methoxycinnamic acid. While a specific enzyme for this exact transformation may require discovery or engineering through directed evolution, enzymes such as certain lyases or hydratases have been shown to catalyze similar addition reactions to α,β-unsaturated systems with excellent stereocontrol.
Optimization of Reaction Conditions and Yields
To ensure an efficient and scalable synthesis, the optimization of reaction conditions is crucial. Focusing on the proposed racemic synthesis via Michael addition of hydrogen sulfide to p-methoxycinnamic acid, several parameters would be systematically varied to maximize the yield and minimize side products.
Key parameters for optimization include:
Catalyst: The choice and concentration of the base catalyst are critical. Weak organic bases like triethylamine (B128534) (TEA) or strong inorganic bases like sodium hydroxide (B78521) (NaOH) would be evaluated.
Solvent: The reaction medium can influence solubility and reaction rates. Protic solvents (e.g., ethanol (B145695), water) and aprotic polar solvents (e.g., DMF, DMSO) would be tested.
Temperature: The reaction could be run at temperatures ranging from 0 °C to reflux to find the optimal balance between reaction rate and selectivity.
Reaction Time: The reaction would be monitored over time (e.g., by TLC or HPLC) to determine the point of maximum conversion without significant byproduct formation.
The following interactive table presents a hypothetical design of an experiment for optimizing the reaction yield.
| Entry | Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (1.1 eq) | Ethanol | 25 | 24 | 65 |
| 2 | Triethylamine (1.1 eq) | Ethanol | 50 | 12 | 78 |
| 3 | DBU (0.2 eq) | Ethanol | 25 | 8 | 85 |
| 4 | NaOH (1.1 eq) | Water | 25 | 12 | 72 |
| 5 | DBU (0.2 eq) | DMF | 25 | 6 | 92 |
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. The proposed synthetic routes can be evaluated and improved based on these principles.
Use of Safer Solvents: Traditional organic solvents like dichloromethane (B109758) or toluene could be replaced with greener alternatives. For the Michael addition, solvents like water or ethanol are viable options. Biocatalytic reactions are often performed in aqueous buffers, which is an environmentally benign medium.
Catalysis over Stoichiometric Reagents: Asymmetric catalysis and biocatalysis are inherently green as they use small amounts of a catalyst to generate large quantities of the chiral product, avoiding the use of stoichiometric chiral reagents required in auxiliary-based methods.
Renewable Feedstocks: While p-methoxycinnamic acid is typically derived from petrochemical sources, research into producing cinnamic acids from bio-based feedstocks like lignin (B12514952) could further enhance the green credentials of this synthesis.
By integrating these principles, the synthesis can be made not only efficient and selective but also more sustainable and environmentally responsible.
Novel Synthetic Routes and Methodological Innovations
The synthesis of this compound, a compound with potential applications in various fields of chemical research, has been the subject of innovative synthetic design. While a universally adopted, large-scale synthesis protocol is not extensively documented in the public domain, several advanced and conceptually novel routes can be proposed. These methodologies prioritize efficiency, stereochemical control, and the use of readily accessible precursors. The exploration of such routes is crucial for enabling further investigation into the properties and applications of this target molecule.
A significant focus in the development of novel synthetic pathways is the introduction of the thiol group at the α-position of the propanoic acid chain in a controlled and efficient manner. Furthermore, the creation of the chiral center at this position with high enantioselectivity is a key challenge addressed by modern synthetic strategies.
A robust and well-established strategy for controlling stereochemistry involves the use of chiral auxiliaries. This method relies on the temporary covalent bonding of a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction, followed by the removal of the auxiliary.
A hypothetical, yet chemically sound, synthetic sequence could commence with the commercially available 3-(4-methoxyphenyl)propanoic acid. This starting material can be coupled with a chiral auxiliary, for instance, an Evans-type oxazolidinone, to form a chiral N-acyloxazolidinone. The resulting intermediate can then undergo diastereoselective α-sulfenylation.
Proposed Reaction Scheme Utilizing a Chiral Auxiliary:
| Step | Transformation | Illustrative Reagents and Conditions | Intermediate/Product |
| 1 | Chiral Auxiliary Attachment | 3-(4-Methoxyphenyl)propanoic acid, pivaloyl chloride, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, triethylamine | Chiral N-acyloxazolidinone |
| 2 | Diastereoselective Enolate Formation | Lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C | Lithium enolate |
| 3 | α-Sulfenylation | N-(Phenylthio)phthalimide or a similar electrophilic sulfur transfer reagent | α-Phenylthio-N-acyloxazolidinone |
| 4 | Auxiliary Cleavage | Lithium hydroxide and hydrogen peroxide in a THF/water mixture | (R)- or (S)-3-(4-Methoxyphenyl)-2-(phenylthio)propanoic acid |
| 5 | Thioether Deprotection | Reduction with sodium in liquid ammonia (B1221849) | This compound |
This multi-step approach offers a high degree of control over the absolute configuration of the final product. The selection of the specific chiral auxiliary and the sulfenylating agent is critical for maximizing the diastereoselectivity of the α-sulfenylation step.
The field of asymmetric catalysis offers more direct and atom-economical alternatives to stoichiometric chiral auxiliaries. An innovative strategy could involve the catalytic asymmetric conjugate addition of a thiol to an appropriate α,β-unsaturated precursor derived from 4-methoxycinnamic acid.
For instance, an ester of 4-methoxycinnamic acid can serve as the Michael acceptor. The conjugate addition of a protected thiol, such as benzyl mercaptan, can be catalyzed by a chiral catalyst. Both organocatalysts and chiral metal complexes have shown promise in analogous transformations.
Comparison of Potential Catalytic Systems:
| Catalyst Type | Potential Merits | Representative Catalyst Classes |
| Organocatalysts | Metal-free, generally lower toxicity, operational simplicity | Cinchona alkaloid derivatives, chiral phosphoric acids |
| Chiral Metal Complexes | High turnover numbers, excellent enantioselectivity | Complexes of copper, rhodium, or palladium with chiral ligands (e.g., BINAP, DuPhos) |
Upon successful asymmetric conjugate addition, the resulting thioether ester can be hydrolyzed and the thiol protecting group can be removed to afford the desired product. The development of a catalyst system that is highly effective for this specific substrate remains a compelling area for research.
Biocatalysis has gained significant traction as a powerful and sustainable tool in modern organic synthesis. Enzymes can offer unparalleled selectivity under mild, environmentally benign conditions. A forward-thinking biocatalytic route to enantiopure this compound could be realized through the dynamic kinetic resolution of a racemic α-thionitrile precursor.
Research has demonstrated the feasibility of using nitrilase enzymes for the enantioselective hydrolysis of α-thionitriles to the corresponding α-thiocarboxylic acids. researchgate.net A key advantage of this approach is that the ammonia generated as a byproduct of the nitrile hydrolysis can act as a base to facilitate the in-situ racemization of the unreacted nitrile enantiomer. researchgate.net This allows for a theoretical yield of 100% for the desired enantiomerically pure carboxylic acid.
Conceptual Biocatalytic Synthesis:
Precursor Synthesis: The synthesis of the racemic 2-cyano-3-(4-methoxyphenyl)propanethioamide, and its subsequent conversion to the corresponding α-thionitrile.
Enzymatic Dynamic Kinetic Resolution: The racemic α-thionitrile is incubated with a selected nitrilase enzyme in an aqueous buffer system. The enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, while the other enantiomer undergoes continuous racemization.
This biocatalytic strategy circumvents the need for protecting groups and harsh chemical reagents, aligning with the principles of green chemistry.
Chemical Reactivity and Derivatization of 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is a versatile functional group that readily participates in a variety of reactions, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is a classic method for protecting the carboxylic acid or for modifying the compound's solubility and pharmacokinetic properties. While specific examples with this compound are not prevalent in the literature, the general principles of Fischer esterification are applicable. The reaction is typically carried out by refluxing the carboxylic acid with an excess of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the reaction under milder conditions. For instance, various ester derivatives of other secondary metabolites have been synthesized using these established methods. medcraveonline.commedcraveonline.com
Amidation: The formation of an amide bond from the carboxylic acid group is another crucial derivatization pathway. This reaction involves coupling the carboxylic acid with a primary or secondary amine. The direct reaction is often slow and requires high temperatures. Therefore, activating agents are commonly employed to facilitate the transformation. Reagents such as thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. researchgate.net Peptide coupling reagents, for example, can be used to form amide bonds under mild conditions, which is particularly useful when dealing with sensitive substrates.
| Reaction Type | Reagents | Product | Significance |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Protection of carboxylic acid, modification of solubility |
| Amidation | Amine, Coupling Agent (e.g., DCC, Thionyl Chloride) | Amide | Formation of peptide-like structures, diverse functionalization |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol, 2-sulfanyl-3-(4-methoxyphenyl)propan-1-ol, provides a new site for further chemical modifications. More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as manganese(I) complexes, have been developed for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple carboxylic acids are generally stable to decarboxylation, the reaction can be induced under specific conditions, often at elevated temperatures or in the presence of a catalyst. For activated carboxylic acids, such as those with a β-keto group, decarboxylation can occur more readily. nih.gov In the case of this compound, harsh conditions would likely be necessary for decarboxylation, potentially leading to side reactions involving the thiol group.
Reactions Involving the Sulfanyl (B85325) (Thiol) Group
The sulfanyl group (-SH), also known as a thiol or mercaptan, is a highly reactive functional group that is susceptible to oxidation, alkylation, and can participate in metal coordination.
Oxidation to Disulfides and Sulfonic Acids
Disulfide Formation: Thiols are readily oxidized to disulfides, which involves the formation of a sulfur-sulfur bond between two thiol molecules. This reaction can be achieved using a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or even air, particularly in the presence of a metal catalyst. rsc.orgsci-hub.se The resulting disulfide, bis(1-carboxy-2-(4-methoxyphenyl)ethyl) disulfide, is a key structure in many biological systems and can be a target for further chemical manipulation. The formation of disulfides can sometimes be an unwanted side reaction, for instance, during reactions catalyzed by copper. researchgate.net
Sulfonic Acid Formation: More vigorous oxidation of the thiol group leads to the formation of a sulfonic acid (-SO₃H). researchgate.net Strong oxidizing agents such as potassium permanganate, nitric acid, or excess hydrogen peroxide can achieve this transformation. google.com The resulting 3-(4-methoxyphenyl)-2-sulfopropanoic acid possesses significantly different chemical and physical properties compared to the parent thiol, including increased acidity and water solubility. The oxidation often proceeds through intermediate sulfenic (-SOH) and sulfinic (-SO₂H) acids. google.com
| Oxidation Product | Oxidizing Agent | Key Features |
| Disulfide | Mild oxidants (e.g., I₂, H₂O₂, air) | Formation of an S-S bond, reversible reaction |
| Sulfonic Acid | Strong oxidants (e.g., KMnO₄, HNO₃) | Highly oxidized sulfur, increased acidity |
Thioether Formation and Alkylation Reactions
The sulfur atom of the thiol group is a potent nucleophile and can readily undergo S-alkylation upon reaction with an electrophile, such as an alkyl halide, to form a thioether. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This method allows for the introduction of a wide variety of alkyl or aryl substituents at the sulfur atom, leading to a diverse library of thioether derivatives. For example, S-alkylated derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols have been synthesized via alkylation with 1-iodobutane. nih.gov Thiol alkylation can also be an off-target effect of certain inhibitors. nih.gov
Metal Chelation Properties and Coordination Chemistry
The presence of both a carboxylic acid and a thiol group in this compound makes it an excellent candidate as a chelating agent for various metal ions. Both the oxygen atoms of the carboxylate and the sulfur atom of the thiolate can act as donor atoms, allowing the molecule to bind to a metal center in a bidentate or even a multidentate fashion.
A study on a structurally similar ligand, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid], which is a derivative of tyrosine, demonstrated that it behaves as a bidentate ligand, coordinating with metal ions such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) through the oxygen atom of the carboxyl group and a nitrogen atom of the amine group. rdd.edu.iqresearchgate.net It is plausible that this compound would coordinate in a similar manner, utilizing its carboxylate and sulfanyl groups. The coordination chemistry of such ligands is an active area of research, with potential applications in catalysis, bioinorganic chemistry, and the development of new therapeutic agents. mdpi.comresearchgate.netssrn.com
Reactions Involving the Aromatic Ring
The phenyl ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The nature of the substitution pattern and potential modifications to the methoxy group are key aspects of its chemical profile.
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is primarily governed by the powerful activating and ortho, para-directing effect of the methoxy group (-OCH₃). organicchemistrytutor.comlibretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the positions ortho and para to the methoxy group. organicchemistrytutor.comyoutube.com This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com
Conversely, the 3-(2-carboxy-2-sulfanylethyl) substituent is anticipated to be a deactivating group and a meta-director. This is due to the electron-withdrawing inductive effects of the carboxylic acid and the sulfur atom. wikipedia.org However, in a competition between a strongly activating ortho, para-director and a deactivating meta-director, the activating group's influence is generally dominant. youtube.com Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the strongly activating methoxy group (C-3 and C-5).
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| Br₂ / FeBr₃ | 3-(3-Bromo-4-methoxyphenyl)-2-sulfanylpropanoic acid |
| HNO₃ / H₂SO₄ | 3-(4-Methoxy-3-nitrophenyl)-2-sulfanylpropanoic acid |
| SO₃ / H₂SO₄ | 3-(4-Methoxy-3-sulfophenyl)-2-sulfanylpropanoic acid |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 3-(3-Alkyl-4-methoxyphenyl)-2-sulfanylpropanoic acid |
| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | 3-(3-Acyl-4-methoxyphenyl)-2-sulfanylpropanoic acid |
Steric hindrance from the bulky 3-(2-carboxy-2-sulfanylethyl) side chain might influence the ratio of ortho isomers formed, although this effect is generally less significant than the electronic directing effects. libretexts.org
The methoxy group is a key feature of the molecule and can be chemically modified, most commonly through demethylation to the corresponding phenol. This transformation is significant as it can alter the biological and chemical properties of the compound.
Demethylation of aryl methyl ethers can be achieved using various reagents. wikipedia.org Common methods include treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). wikipedia.org Nucleophilic reagents, particularly thiolates, are also effective for cleaving aryl methyl ethers. nih.govacsgcipr.org The use of an odorless, long-chain thiol in the presence of a base like sodium hydroxide (B78521) represents a practical approach to this reaction. nih.govresearchgate.net
Given the presence of a thiol and a carboxylic acid in the target molecule, the choice of demethylation reagent must be made carefully to avoid unwanted side reactions. For instance, strongly acidic conditions might lead to side reactions involving the other functional groups. The use of magnesium iodide has been reported for the selective demethylation of aryl methyl ethers under solvent-free conditions, tolerating a variety of other functional groups. nih.gov
Table 2: Potential Reagents for Demethylation of this compound
| Reagent | General Conditions | Potential Considerations |
| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) at low temperature | Can react with carboxylic acid and thiol groups |
| Hydrogen bromide (HBr) | Acetic acid or neat, elevated temperatures | Harsh conditions, potential for side reactions |
| Sodium ethanethiolate (NaSEt) | Polar aprotic solvent (e.g., DMF), elevated temperatures | Potential for disulfide formation |
| Dodecanethiol / NaOH | High-boiling solvent (e.g., NMP), elevated temperatures | Milder, odorless thiol-based method |
| Magnesium iodide (MgI₂) | Solvent-free, elevated temperatures | Reported to be selective for demethylation |
Multi-functional Group Reactivity and Chemoselectivity
The presence of a carboxylic acid, a thiol, and a methoxy-substituted aromatic ring in the same molecule presents challenges and opportunities in terms of chemoselectivity. The relative reactivity of these functional groups dictates the outcome of chemical transformations.
Carboxylic Acid: This group can undergo esterification, amidation, reduction to an alcohol, or conversion to an acid chloride. openstax.org It is generally less nucleophilic than a thiol.
Thiol: Thiols are more acidic than alcohols and are highly nucleophilic. chemistrysteps.com They are readily oxidized to disulfides and can be alkylated or acylated. chemistrysteps.comresearchgate.net The high nucleophilicity of the thiolate anion makes it a prime site for reaction with electrophiles.
Aromatic Ring: As discussed, the methoxy-activated ring is susceptible to electrophilic attack.
To achieve selective reactions at one functional group in the presence of others, the use of protecting groups is often necessary. wikipedia.orgorganic-chemistry.org
Protection of the Thiol Group: The thiol group can be protected to prevent its reaction during transformations at other sites. Common protecting groups for thiols include acetyl (Ac) or other acyl groups, which can be removed under mild basic conditions. acs.org
Protection of the Carboxylic Acid Group: Carboxylic acids are typically protected as esters (e.g., methyl, ethyl, or benzyl (B1604629) esters). oup.com The choice of ester depends on the desired deprotection conditions. For example, benzyl esters can be removed by hydrogenolysis, which is a mild method that would likely not affect the other functional groups. oup.com
By employing a suitable protection-deprotection strategy, it is possible to selectively perform reactions on the aromatic ring or the methoxy group without interference from the more reactive thiol and carboxylic acid functionalities. For example, to perform an electrophilic aromatic substitution, one could first protect the thiol as a thioester and the carboxylic acid as a benzyl ester. After the EAS reaction, the protecting groups can be sequentially or simultaneously removed to yield the desired derivatized product. The concept of orthogonal protection, where one protecting group can be removed without affecting another, is crucial in the synthesis of complex molecules with multiple functional groups. wikipedia.org
3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid As a Chiral Building Block and Synthetic Intermediate
Utilization in the Synthesis of Biologically Relevant Molecules
3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid serves as a versatile starting material and intermediate in the synthesis of various molecules with significant biological and chemical properties. Its structure, featuring a carboxylic acid, a thiol group, and a chiral center, makes it a valuable component for constructing more complex molecular architectures.
Precursors to α-Mercapto Carboxylic Acid Derivatives
The chemical structure of this compound makes it an inherent member of the α-mercapto carboxylic acid class. The reactivity of its carboxylic acid and thiol moieties allows for its use as a precursor to a variety of derivatives. The thiol group can undergo reactions such as alkylation, oxidation to disulfides, or protection, while the carboxylic acid can be converted into esters, amides, or acid chlorides.
These transformations lead to a diverse range of α-mercapto carboxylic acid derivatives. For example, esterification of the carboxylic acid group can be employed to modify the compound's solubility and reactivity, facilitating its use in subsequent synthetic steps. Amide formation, by reacting the carboxylic acid with amines, introduces new functional groups and can be a key step in the synthesis of peptidomimetics.
Role in the Synthesis of Specific Non-Steroidal Anti-inflammatory Drug (NSAID) Analogues
While direct evidence of this compound being used in the synthesis of commercially available NSAIDs is not prevalent, its structural motifs are relevant to the synthesis of NSAID analogues. Many NSAIDs, such as ibuprofen (B1674241) and naproxen, are propanoic acid derivatives. The core structure of this compound can be conceptually modified to create analogues of these drugs.
The general synthetic strategy could involve the chemical modification of the thiol and carboxylic acid groups to build structures that mimic known NSAIDs. For instance, the thiol group could be replaced or modified, and the methoxyphenyl group could be altered to match the aryl moieties present in various NSAIDs. This allows for the systematic exploration of structure-activity relationships, where researchers can investigate how the presence of a sulfur atom at the alpha position influences anti-inflammatory activity.
Table 1: Potential Synthetic Modifications for NSAID Analogue Synthesis
| Functional Group | Potential Modification | Purpose in NSAID Analogue Synthesis |
| Carboxylic Acid | Esterification, Amide Formation | Prodrug formation, modification of pharmacokinetic properties |
| Thiol Group | Alkylation, Oxidation, Desulfurization | Exploration of bioisosteric replacements for other functional groups |
| Methoxyphenyl Group | Demethylation, Substitution | Mimicking the aryl groups of established NSAIDs |
Intermediate in the Formation of Sulfhydryl-Containing Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The presence of both a carboxylic acid and a thiol group makes this compound a useful intermediate for creating peptidomimetics containing a sulfhydryl group.
The carboxylic acid can be coupled with amino acids or other amine-containing molecules to form amide bonds, a key structural feature of peptides. The sulfhydryl group provides a reactive handle for further modifications, such as disulfide bond formation to create cyclic peptidomimetics or for conjugation to other molecules. These sulfhydryl-containing peptidomimetics are of interest in drug discovery, as the thiol group can play a crucial role in binding to biological targets, such as the active sites of enzymes.
Applications in Asymmetric Synthesis
The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.
Induction of Chirality in Downstream Synthetic Targets
As a chiral building block, this compound can be incorporated into a larger molecule, thereby transferring its stereochemistry to the final product. This process, known as chirality induction, is a fundamental strategy in asymmetric synthesis. By starting with an enantiomerically pure form of this compound, chemists can ensure that the subsequent products are also formed with high stereoselectivity.
The effectiveness of chirality induction depends on the specific reaction conditions and the nature of the other reactants. The stereocenter in this compound can influence the stereochemical outcome of reactions at nearby functional groups, guiding the formation of new stereocenters in a predictable manner.
Ligand Design for Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product. The structure of this compound contains functional groups that can be modified to create chiral ligands.
For example, the carboxylic acid and thiol groups can be used to coordinate to a metal center, while the chiral backbone of the molecule creates a chiral environment around the metal. This chiral environment can direct the stereochemical course of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The methoxyphenyl group can also be modified to fine-tune the steric and electronic properties of the ligand, which can have a significant impact on the efficiency and selectivity of the catalyst.
Table 2: Potential Ligand Classes Derived from this compound
| Ligand Class | Coordinating Atoms | Potential Applications in Asymmetric Catalysis |
| Thioether-Carboxylate | S, O | Hydrogenation, Hydrosilylation |
| Amido-Thiolate | N, S | Allylic Alkylation, Conjugate Addition |
| Phosphino-Thioether | P, S | Cross-coupling reactions |
Construction of Complex Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic carboxylic acid group, makes it an ideal precursor for the synthesis of various sulfur-containing heterocyclic compounds. The specific arrangement of these groups allows for cyclization and cyclocondensation reactions to form stable ring structures, which are significant scaffolds in medicinal chemistry.
One of the most prominent applications for scaffolds of the 2-mercapto-3-arylpropanoic acid type is in the synthesis of thiazolidinones, a class of heterocycles with a wide range of biological activities. tandfonline.com The general and established synthetic strategies for this class of compounds can be applied to this compound. For instance, the reaction of 2-mercapto-3-arylpropanoic acids with cyanoguanidine or phenyl isothiocyanate has been shown to yield substituted thiazolidinones and rhodanines, respectively. tandfonline.com
Another well-established method is the cyclocondensation reaction with Schiff's bases (imines). researchgate.netsciepub.com In this reaction, the thiol group of the acid attacks the imine carbon, and the carboxylic acid group subsequently reacts to close the ring, forming a 4-thiazolidinone (B1220212) derivative. The 4-methoxyphenyl (B3050149) substituent from the parent molecule would be incorporated at the 5-position of the resulting thiazolidinone ring, offering a route to novel derivatives with specific stereochemistry.
The reactivity of the 2-sulfanylpropanoic acid moiety allows for its use in various cyclization reactions to generate key heterocyclic cores. thegoodscentscompany.com The following table illustrates potential reactions for synthesizing heterocyclic systems from this compound based on established methods for analogous compounds.
| Reactant | Reaction Type | Resulting Heterocyclic Core | Potential Significance |
|---|---|---|---|
| Thiourea (B124793) | Cyclization | 5-(4-methoxybenzyl)-2-imino-4-thiazolidinone | Core structure in various biologically active compounds. |
| Cyanoguanidine | Cyclization | 1-[5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine | Guanidine-containing heterocycles are of interest in drug discovery. |
| Aromatic Aldehydes + Amines (to form Schiff's base in situ) | Cyclocondensation | 2-Aryl-3-alkyl-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one | Highly substituted thiazolidinones with potential for diverse biological screening. |
| Phenyl isothiocyanate | Cyclization | 5-(4-methoxybenzyl)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine derivative) | Rhodanines are a privileged scaffold in medicinal chemistry. tandfonline.com |
Development of Prodrug Strategies Using Its Functional Groups
Prodrug design is a crucial strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, low permeability, or rapid metabolism. This compound possesses two highly versatile functional groups—the carboxylic acid and the thiol—that can be chemically modified to create prodrugs. These modifications, or promoieties, are designed to be cleaved in vivo by chemical or enzymatic processes to release the active parent drug.
The carboxylic acid group is one of the most commonly modified functionalities in prodrug design. It can be esterified to mask its polarity, thereby increasing the lipophilicity of the molecule. This enhancement in lipophilicity can significantly improve absorption across biological membranes. The resulting ester can be designed to be hydrolyzed by esterase enzymes, which are abundant in the body, to regenerate the free carboxylic acid of the parent drug.
The thiol (sulfanyl) group offers another strategic site for prodrug modification. Thiols can be converted into thioesters or disulfides. Thioesters, like their oxygen-containing counterparts, can be cleaved by esterases. Disulfide bonds are particularly interesting for targeted drug delivery, as they are relatively stable in the bloodstream but can be readily cleaved back to the free thiol by endogenous reducing agents like glutathione, which is present in high concentrations inside cells. This mechanism can be exploited for intracellular drug release.
The development of a prodrug based on this scaffold would involve attaching a promoiety to one or both of these functional groups to optimize the pharmacokinetic profile of a parent drug. For example, a hypothetical drug candidate with this core structure could be modified as illustrated in the following table.
| Functional Group | Promoiety | Prodrug Linkage | Rationale for Use | Cleavage Mechanism |
|---|---|---|---|---|
| Carboxylic Acid | Ethyl group | Ester | Increase lipophilicity, enhance membrane permeability. | Enzymatic hydrolysis by esterases. |
| Carboxylic Acid | Amino acid (e.g., Glycine) | Amide (via ester linkage to a hydroxyl group on the amino acid) or direct amide | Target amino acid transporters for improved absorption. | Hydrolysis by peptidases or esterases. |
| Thiol | Acetyl group | Thioester | Mask thiol polarity; can improve stability and absorption. | Enzymatic hydrolysis by thioesterases. |
| Thiol | Glutathione | Disulfide | Enhance stability in plasma and target intracellular release. | Reduction by intracellular glutathione. |
By leveraging these functional groups, this compound can serve as a foundational structure not only for the synthesis of new chemical entities but also for their subsequent optimization into effective drug delivery systems through prodrug strategies.
Theoretical and Computational Studies on 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. ymerdigital.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived. For a molecule like 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid, a common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net
Electronic Descriptors and Reactivity Indices
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—critical insights can be gained. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests lower reactivity. chemijournal.com
From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov These include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These indices are crucial for predicting how this compound might behave in a chemical reaction, indicating which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks.
Interactive Table 1: Hypothetical Electronic Descriptors for this compound This table presents plausible, theoretically-derived values for illustrative purposes, as specific experimental or published computational data for this exact molecule is not available.
| Parameter | Value (eV) | Significance |
| EHOMO | -6.58 | Electron-donating ability |
| ELUMO | -1.23 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.35 | Chemical stability and reactivity |
| Chemical Potential (μ) | -3.91 | Electron escaping tendency |
| Chemical Hardness (η) | 2.68 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.84 | Electron-accepting capacity |
Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. wisc.edu For this compound, this would involve identifying the characteristic stretching frequencies for the O-H of the carboxylic acid (typically a very broad signal), the C=O of the carbonyl group, the S-H of the thiol, the C-O of the methoxy (B1213986) group, and the vibrations associated with the aromatic ring. Comparing a computed spectrum with an experimental one can confirm the presence of these functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. youtube.com This calculation would provide a theoretical spectrum showing the expected positions of peaks corresponding to each unique proton and carbon atom in the molecule, aiding in the assignment of signals in an experimentally obtained spectrum.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the stability of different molecular fragments. By calculating the energies of potential cations formed upon ionization and fragmentation, it is possible to predict the most likely fragmentation pathways and the resulting mass-to-charge (m/z) ratios of the most abundant ions.
Interactive Table 2: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups This table shows representative, theoretically-calculated vibrational frequencies. Actual values can be influenced by the computational method and environmental factors.
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Expected Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3100 (broad) | 3300-2500 |
| Carbonyl | C=O stretch | 1715 | 1725-1700 |
| Thiol | S-H stretch | 2560 | 2600-2550 |
| Methoxy | C-O stretch | 1250 | 1275-1200 |
| Aromatic Ring | C=C stretch | 1605, 1510 | 1625-1475 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule might interact with a larger biological target, such as a protein, and how it behaves in a biological environment.
Computational Assessment of Binding Interactions with Hypothetical Protein Binding Sites
Molecular docking is a method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ekb.eg In a hypothetical scenario, this compound could be docked into the active site of a protein target. The process involves:
Preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein).
Using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring these poses based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction.
The results would reveal the most likely binding mode and provide a binding energy score. Analysis of the best-docked pose could identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid or thiol groups and amino acid residues, or hydrophobic interactions involving the methoxyphenyl ring. bonvinlab.org
Interactive Table 3: Hypothetical Molecular Docking Results Against Example Protein Targets This table illustrates the type of data generated from a molecular docking study. The protein targets are chosen for illustrative purposes only.
| Hypothetical Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Human Serum Albumin | 1H9Z | -7.2 | Arg222, Tyr150 (H-bonds with carboxylate) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120 (H-bond with carboxylate), Val523 (hydrophobic) |
| A Thiol-dependent Enzyme | 1XYZ | -6.8 | Cys25 (interaction with thiol), His159 (H-bond) |
Conformational Behavior in Solvent Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. ulakbim.gov.tr An MD simulation of this compound in a solvent, such as water, would track the movements of every atom in the system over a period of nanoseconds or microseconds. acs.org
Analysis of the MD trajectory can reveal:
Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's polar groups (carboxyl, thiol, methoxy) and surrounding water molecules. nih.gov
Flexibility: Which parts of the molecule are most rigid or flexible by calculating the root-mean-square fluctuation (RMSF) of each atom.
These simulations are crucial for understanding how the molecule behaves in a physiological environment, which can influence its ability to reach and interact with a biological target.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)
SAR and QSAR are methodologies used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity.
Structure-Activity Relationship (SAR): A theoretical SAR study involves proposing a series of structural analogues of this compound and hypothesizing how these changes would affect a hypothetical biological activity. nih.gov For instance, one could explore:
The effect of moving the methoxy group on the phenyl ring (ortho, meta, para positions).
Replacing the methoxy group with other substituents (e.g., chloro, methyl, nitro) to probe electronic and steric effects. researchgate.net
Modifying the propanoic acid backbone, for example, by extending the alkyl chain.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling takes SAR a step further by creating a mathematical model that correlates the chemical properties of a series of compounds with their biological activity. nih.govthieme-connect.com A theoretical QSAR model derivation would involve:
Defining a hypothetical series of analogues of the parent compound.
Calculating various molecular descriptors for each analogue (e.g., lipophilicity (logP), molar refractivity, electronic parameters).
Using statistical methods, such as multiple linear regression, to build an equation that links a combination of these descriptors to a hypothetical activity.
A resulting QSAR equation might look like: Activity = c₀ + c₁(logP) + c₂(σ) + c₃(Eₛ) where c values are coefficients, logP represents lipophilicity, σ is an electronic parameter (Hammett constant), and Eₛ is a steric parameter (Taft constant). Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds. researchgate.net
Interactive Table 4: Hypothetical Data for a Theoretical QSAR Model This table presents a small, illustrative dataset that would be used to build a QSAR model for a series of analogues.
| Compound | Substituent (R) on Phenyl Ring | logP | Hammett Constant (σ) | Hypothetical Activity (IC₅₀, μM) |
| 1 (Parent) | 4-OCH₃ | 2.10 | -0.27 | 15.2 |
| 2 | 4-H | 1.85 | 0.00 | 25.0 |
| 3 | 4-Cl | 2.55 | 0.23 | 8.5 |
| 4 | 4-CH₃ | 2.35 | -0.17 | 18.1 |
| 5 | 4-NO₂ | 1.88 | 0.78 | 5.3 |
Ligand-Based and Structure-Based Drug Design Principles (Computational Modeling)
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies on this compound within the context of ligand-based and structure-based drug design. While computational modeling techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore analysis are standard methodologies in drug discovery, their direct application to this particular compound has not been documented in available research.
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target to develop a model that predicts the activity of new compounds. This approach is particularly useful when the three-dimensional structure of the target is unknown. Techniques under this category include pharmacophore modeling, which identifies the essential steric and electronic features required for biological activity, and QSAR studies, which correlate the physicochemical properties of compounds with their biological activities.
Structure-based drug design, conversely, depends on the known three-dimensional structure of the biological target, typically a protein or nucleic acid. Molecular docking is a primary method in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target. This allows for the virtual screening of compound libraries and the rational design of new, more potent molecules.
Despite the established utility of these computational methods, searches for studies applying them to this compound have not yielded any specific findings. Consequently, there is no published data on its binding modes to any specific protein targets, nor are there any established pharmacophore models or QSAR equations that include this compound. The lack of such research means that there are no available data tables detailing binding energies, inhibitor constants (Ki), or other computational metrics for this compound.
Therefore, a detailed discussion of the ligand-based and structure-based drug design principles specifically for this compound cannot be provided at this time due to the absence of relevant research in the public domain.
Mechanistic Research and Biochemical Interactions of 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid and Its Derivatives in Vitro and Pre Clinical Cellular Models
Investigations into Molecular Mechanisms of Action (Hypothetical/In Silico/In Vitro)
No specific studies detailing the molecular mechanisms of action for 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid through hypothetical, in silico, or in vitro investigations were identified in the public domain. While research exists for structurally related compounds, a dedicated examination of this particular molecule's mechanism of action is not currently available.
Interaction with Specific Enzyme Classes (e.g., Proteases, Metalloproteases, Oxidoreductases)
There is a lack of specific research on the interaction of this compound with enzyme classes such as proteases, metalloproteases, or oxidoreductases. Although the structural motifs of this compound, such as the thiol group, suggest potential for metal chelation and interaction with metalloenzymes like matrix metalloproteinases (MMPs), no experimental data has been published to confirm or characterize such interactions.
No in vitro studies on the enzyme inhibition kinetics and mechanisms of this compound have been reported. Consequently, data regarding its potential inhibitory constants (K_i), half-maximal inhibitory concentrations (IC_50), and the nature of its inhibition (e.g., competitive, non-competitive, or uncompetitive) are not available.
There is no available research that explores the potential of this compound to act as a substrate mimic or to detail its specific interactions with the active sites of any enzymes. Computational docking studies or co-crystallography experiments that could elucidate these interactions have not been published for this compound.
Role as a Potential Scaffold for Receptor Ligands (Pre-clinical/Theoretical)
While propanoic acid derivatives are utilized as scaffolds in drug discovery, no pre-clinical or theoretical studies have been found that specifically investigate this compound as a potential scaffold for the development of receptor ligands.
Redox Chemistry and Antioxidant Potential (In Vitro Assays)
No in vitro assays have been published that specifically measure the redox chemistry or antioxidant potential of this compound. Studies on structurally similar phenolic and thiolic compounds suggest a potential for antioxidant activity, however, direct experimental evidence from assays such as DPPH radical scavenging, ferric reducing antioxidant power (FRAP), or others is absent for this specific molecule. For instance, studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antioxidant properties in DPPH and ferric ion reduction power assays nih.gov. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Biotransformation Pathways and Metabolite Predictions (In Vitro/In Silico)
There are no published in vitro or in silico studies that predict or identify the biotransformation pathways and metabolites of this compound. While computational tools like BioTransformer can be used to predict metabolic pathways for novel compounds, no such analysis has been reported for this specific molecule mdpi.com. Studies on the metabolism of related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have shown that it undergoes conjugation to form sulfated and glucuronidated metabolites in rats nih.gov. However, the metabolic fate of this compound remains uninvestigated.
Analytical Methodologies for Research and Characterization of 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for isolating 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid from reaction mixtures and for determining its purity. Given its chiral nature, specific high-performance liquid chromatography techniques are essential for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For chiral molecules like this compound, which possesses a stereogenic center at the second carbon position, enantioselective HPLC is the method of choice for separating the (R)- and (S)-enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The selection of an appropriate CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. nih.govmdpi.comwindows.net These phases, often modified with derivatives like 3,5-dimethylphenylcarbamate, create chiral cavities where enantiomers can bind transiently. mdpi.com The differential stability of the diastereomeric complexes formed between the enantiomers and the CSP leads to their separation. Other CSP types, including Pirkle-type, protein-based (e.g., α1-acid glycoprotein), and cyclodextrin-based phases, also offer powerful alternatives for resolving chiral acids and related structures. nih.govnih.govmdpi.comhplc.eu
The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar alcohol such as 2-propanol or ethanol (B145695), is optimized to achieve the best resolution. mdpi.com The addition of a small amount of a strong acid, like trifluoroacetic acid, can improve peak shape and resolution for acidic compounds.
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Chiral Acids
| CSP Type | Chiral Selector Example | Typical Analytes | Elution Mode |
|---|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, including acids | Normal, Polar Organic, Reversed-Phase |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, pharmaceuticals | Normal, Polar Organic, Reversed-Phase |
| Pirkle-type (Brush-type) | N-(3,5-dinitrobenzoyl)phenylglycine | NSAIDs, various pharmaceuticals | Normal Phase |
| Protein-based | α1-Acid Glycoprotein (AGP) | Acidic, basic, and neutral drugs | Reversed-Phase |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and thiol functional groups, has low volatility and is not suitable for direct GC-MS analysis. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. mdpi.comscispace.comscispace.com
Derivatization targets the active hydrogen atoms in the carboxylic acid (-COOH) and thiol (-SH) groups. nih.gov A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons with nonpolar trimethylsilyl (TMS) groups. Another strategy involves esterification of the carboxylic acid (e.g., with diazomethane or an alcohol under acidic conditions) combined with derivatization of the thiol group. The thiol can be alkylated or acylated using reagents like pentafluorobenzyl bromide (PFBBr) to enhance volatility and improve detection sensitivity. mdpi.com
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, allowing for confident identification and quantification. scispace.com
Table 2: Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Thiols
| Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages |
|---|---|---|---|
| BSTFA | Carboxylic Acid, Thiol | Trimethylsilyl (TMS) ester/ether | Efficient, produces stable derivatives |
| Diazomethane | Carboxylic Acid | Methyl ester | Highly reactive, clean reaction |
| PFBBr | Thiol, Carboxylic Acid | Pentafluorobenzyl thioether/ester | Increases volatility, enhances electron capture detection |
Spectroscopic Characterization Methods
Spectroscopic methods are essential for confirming the identity and structure of this compound. Each technique provides unique information about the molecule's connectivity, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments are performed to map out the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal provide detailed information. For this compound, one would expect to see distinct signals for the aromatic protons on the methoxy-substituted ring, the methoxy (B1213986) group protons, and the protons on the propanoic acid backbone. The proton on the chiral center (C2) would appear as a multiplet due to coupling with the adjacent methylene protons (C3).
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Signals would be expected for the carboxylic acid carbon, the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted positions), the methoxy carbon, and the two carbons of the propanoic acid side chain. The position of the thiol group significantly influences the chemical shifts of the adjacent C2 carbon and its attached proton. researchgate.netdocbrown.info
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |
| Aromatic (-C₆H₄-) | 7.10 - 7.15 | Doublet |
| Aromatic (-C₆H₄-) | 6.80 - 6.85 | Doublet |
| Methoxy (-OCH₃) | ~3.78 | Singlet |
| C2 Proton (-CH(SH)-) | 3.6 - 3.8 | Triplet/Doublet of Doublets |
| C3 Protons (-CH₂-) | 2.9 - 3.2 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 175 - 180 |
| Aromatic C (ipso, -OCH₃) | ~158 |
| Aromatic C (ipso, -CH₂) | 129 - 131 |
| Aromatic CH | ~130 |
| Aromatic CH | ~114 |
| Methoxy (-OCH₃) | ~55 |
| C2 Carbon (-CH(SH)-) | 45 - 50 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, the IR spectrum would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch. The S-H stretch of the thiol group is typically weak and appears around 2550 cm⁻¹, though it can be masked by the broad O-H band. Other characteristic bands include C-O stretching for the ether and carboxylic acid, and C=C stretching for the aromatic ring. nist.gov
Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for identifying nonpolar bonds. It is an excellent technique for detecting the S-H and C-S stretching vibrations of the thiol group, which often give weak signals in IR spectra. researchgate.net The S-H stretch appears in a similar region as in IR (around 2570 cm⁻¹), while the C-S stretch provides a signal in the 600-700 cm⁻¹ range. rsc.org Raman is also sensitive to the symmetric vibrations of the aromatic ring.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Thiol | S-H stretch | 2550-2600 (weak) | 2550-2600 (moderate) |
| Thiol | C-S stretch | 600-700 (weak) | 600-700 (strong) |
| Aromatic | C=C stretch | 1450-1600 (multiple bands) | 1580-1610 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula.
For this compound (C₁₀H₁₂O₃S), the calculated monoisotopic mass is 212.05072 Da. uni.lu An HRMS analysis would aim to detect an ion (e.g., the protonated molecule [M+H]⁺ with an expected m/z of 213.05800) and measure its mass precisely. If the measured mass matches the calculated mass within a narrow tolerance, it provides strong evidence for the proposed chemical formula, distinguishing it from other formulas that might have the same nominal mass. uni.lu
Table 6: Calculated Exact Masses of Common Adducts for HRMS Analysis
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₀H₁₂O₃S | 212.05017 |
| [M+H]⁺ | C₁₀H₁₃O₃S⁺ | 213.05800 |
| [M+Na]⁺ | C₁₀H₁₂O₃SNa⁺ | 235.03994 |
Future Research Directions and Unexplored Avenues for 3 4 Methoxyphenyl 2 Sulfanylpropanoic Acid
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry and drug discovery. For 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid, which possesses a stereocenter at the C2 position, the development of stereoselective synthetic routes is a critical and unexplored area.
Future research could focus on biocatalytic methods, which are known for their high stereoselectivity and mild reaction conditions. For instance, the use of nitrilase enzymes in the dynamic kinetic resolution of α-thionitriles has been shown to be effective for the enantioselective synthesis of α-thiocarboxylic acids. researchgate.net This approach could potentially be adapted for the synthesis of enantiomerically pure (R)- or (S)-3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid.
Additionally, asymmetric C-H activation strategies, which have been successfully employed in the stereoselective synthesis of other substituted carboxylic acids, represent another promising avenue. nih.gov The development of a catalytic system that could directly and enantioselectively introduce the sulfanyl (B85325) group would be a significant advancement.
Table 1: Potential Stereoselective Synthetic Strategies
| Methodology | Potential Advantages | Key Challenges |
| Biocatalytic Dynamic Kinetic Resolution | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme specificity and stability, substrate compatibility. |
| Asymmetric C-H Activation | Atom economy, direct functionalization. | Catalyst design, control of regioselectivity and stereoselectivity. |
| Chiral Auxiliary-Mediated Synthesis | Well-established, reliable for specific substrates. | Multiple synthetic steps, removal of the auxiliary. |
Exploration of its Potential as a Precursor for Undiscovered Chemical Entities
The structural motifs present in this compound—a carboxylic acid, a thiol, and an aryl group—make it a versatile building block for the synthesis of more complex and potentially bioactive molecules. sympharma.com
The carboxylic acid and thiol functionalities can be selectively modified to create a variety of derivatives. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the thiol can undergo alkylation, oxidation to disulfides, or participate in thiol-ene click reactions. The presence of both functionalities allows for the potential synthesis of novel heterocyclic compounds, such as thiazolidinones, which are known to exhibit a wide range of biological activities.
Furthermore, arylpropanoic acid derivatives are recognized scaffolds in medicinal chemistry, with many compounds in this class exhibiting pharmacological activity. humanjournals.com Therefore, this compound could serve as a precursor for the synthesis of novel therapeutic agents.
Advanced Computational Modeling for Novel Applications
Computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and potential applications of molecules before their synthesis and experimental evaluation. For this compound, advanced computational modeling is an entirely unexplored area.
Density Functional Theory (DFT) studies could be employed to investigate the compound's electronic structure, frontier molecular orbitals (HOMO and LUMO), and key molecular descriptors related to its chemical reactivity. mdpi.com Such studies could provide insights into its potential as a nucleophile, electrophile, or radical scavenger.
Molecular dynamics simulations could be used to study its interactions with biological macromolecules, such as enzymes or receptors, to predict potential biological targets. This could guide the design of in vitro assays to explore its bioactivity. Additionally, computational modeling could be used to predict its properties as a ligand for metal ions or its potential for self-assembly into larger supramolecular structures.
Investigations into Unconventional Chemical Reactivity
Thiocarboxylic acids exhibit chemical properties that are distinct from their carboxylic acid counterparts. wikipedia.org For example, they are generally more acidic than the corresponding carboxylic acids. wikipedia.org The unique reactivity of the thiol group also offers avenues for exploration.
Future research could investigate the radical-mediated reactions of this compound. Thiols are known to participate in radical addition reactions and can act as chain transfer agents in polymerization processes. Exploring these aspects could lead to applications in polymer chemistry and materials science.
The nucleophilicity of the thiolate anion, which can be readily formed from the thiol group, could be exploited in various carbon-sulfur bond-forming reactions. wikipedia.org Investigating its reactivity in Michael additions, nucleophilic aromatic substitutions, and as a ligand in transition metal catalysis could reveal novel synthetic transformations.
Integration into Materials Science and Nanotechnology Research (Theoretical/Exploratory)
The presence of a thiol group in this compound suggests its potential for integration into materials science and nanotechnology. Thiols are well-known for their ability to bind to the surface of noble metal nanoparticles, such as gold and silver, forming self-assembled monolayers.
Theoretically, this compound could be used as a capping agent to stabilize and functionalize metal nanoparticles, imparting specific properties to them. The methoxyphenyl group could influence the solubility and dispersibility of the nanoparticles in different media, while the carboxylic acid group could be used for further functionalization, for example, by coupling to biomolecules.
Mercaptocarboxylic acids have been used as stabilizing agents in the preparation of quantum dots, influencing their luminescent properties. nih.gov Exploratory research could investigate the role of this compound in the synthesis of novel quantum dots with tailored optical and electronic properties.
Expansion of Mechanistic Understanding through Advanced Biochemical Techniques (In Vitro)
The structural similarity of this compound to known biologically active molecules suggests that it may interact with biological systems. A wide array of in vitro biochemical assays could be employed to explore its potential biological activity and mechanism of action. wuxibiology.compharmaron.combioduro.commurigenics.com
Initial screening could involve enzymatic assays to determine if the compound inhibits or activates specific enzymes. murigenics.com Given that many drugs target enzymes, this could be a fruitful area of investigation. For instance, its potential as a protease or kinase inhibitor could be explored.
Binding assays could be used to identify if the compound binds to specific receptors or other protein targets. bioduro.com Techniques such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry could provide quantitative data on binding affinity and thermodynamics.
Cell-based assays could then be used to investigate its effects on cellular processes, such as proliferation, apoptosis, and signaling pathways. These in vitro studies would be crucial for understanding its potential as a therapeutic agent or as a tool for chemical biology research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid?
- Methodology : Start with 4-methoxyphenylpropanoic acid derivatives (e.g., 3-(4-Methoxyphenyl)pyrazole) as precursors. Introduce the sulfanyl (-SH) group via nucleophilic substitution or thiolation using reagents like Lawesson’s reagent or thiourea under controlled pH (5.0–7.0). Purify intermediates via recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .
- Key Considerations : Optimize reaction temperature (60–80°C) to avoid desulfurization. Confirm product purity via melting point analysis and FT-IR (S-H stretch at ~2550 cm⁻¹) .
Q. How can structural characterization of this compound be performed?
- Techniques :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm methoxy (-OCH₃, δ ~3.8 ppm) and sulfanyl (-SH, δ ~1.5 ppm) groups. Compare chemical shifts to analogs like 4-Methoxycinnamic acid (δ 6.8–7.6 ppm for aromatic protons) .
- X-ray Crystallography : For absolute configuration, grow single crystals in methanol/ethyl acetate. Refer to crystallographic data for related compounds (e.g., 3-[4-(Trifluoromethyl)phenyl]propanoic acid, space group P2₁/c, Z = 4) to interpret hydrogen bonding (O–H⋯O) patterns .
Q. What analytical methods are suitable for purity assessment?
- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times to reference standards (e.g., 2-(4-Ethylphenyl)propanoic acid) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions. Confirm molecular weight (e.g., theoretical m/z 226.06 for C₁₀H₁₂O₃S) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10). Compare elution profiles to racemic mixtures.
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or organocatalysts) to favor the desired enantiomer. Refer to impurity profiles of related EP standards (e.g., (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) for method validation .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Dose-Response Studies : Test concentrations from 1 nM–100 µM in triplicate. Use positive controls (e.g., known kinase inhibitors) and validate via Western blotting.
- Assay Conditions : Adjust pH (7.4 vs. 6.5) and co-factors (e.g., Mg²⁺/ATP) to mimic physiological environments. Cross-reference with studies on structurally similar compounds (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid) to identify assay-specific artifacts .
Q. What strategies mitigate instability of the sulfanyl group during storage?
- Storage : Use amber vials under nitrogen at –20°C to prevent oxidation. Confirm stability via periodic HPLC analysis over 6 months .
- Stabilizers : Add 0.1% ascorbic acid or EDTA to aqueous solutions. Validate using accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How to design a study evaluating its role in oxidative stress pathways?
- Model Systems : Use RAW 264.7 macrophages or primary hepatocytes. Induce oxidative stress with H₂O₂ (100–500 µM). Measure ROS levels via fluorescent probes (e.g., CM-H2DCFDA) and compare to controls .
- Mechanistic Analysis : Perform qPCR for Nrf2 target genes (e.g., HO-1, NQO1) and validate via siRNA knockdown. Reference methods from hydroxyl radical detection studies using APF/HPF probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
